

Technical Guide: Physicochemical Profiling of Pyrazole-Morpholine Scaffolds

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Compound of Interest

Compound Name: *Morpholino(1H-pyrazol-3-yl)methanone*

Cat. No.: B214281

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Executive Summary

The fusion of pyrazole and morpholine rings represents a "privileged scaffold" architecture in modern drug discovery, particularly within oncology (kinase inhibition) and CNS therapeutics. While the pyrazole moiety typically functions as the pharmacophoric "warhead"—mimicking the adenine ring of ATP to bind hinge regions—the morpholine ring is frequently deployed as a physicochemical modulator.

This guide analyzes the structural synergy between these two heterocycles. It moves beyond basic descriptions to explore how the electronic coupling between the pyrazole and morpholine determines ionization (pKa), lipophilicity (LogD), and metabolic fate.^[1]

Structural Anatomy & Electronic Characterization^[2]

To optimize this scaffold, one must understand the distinct electronic contributions of each ring and how the linker alters their properties.

The Pyrazole "Warhead"

- Nature: 5-membered aromatic heterocycle (-excessive).
- Role: Primary binding driver.
- Electronic Behavior:
 - N1 (Pyrrole-like): Hydrogen Bond Donor (HBD).[1] Often substituted to prevent tautomerization.
 - N2 (Pyridine-like): Hydrogen Bond Acceptor (HBA).[1] Key for interacting with kinase hinge residues (e.g., Valine/Leucine backbone amides).[1]
 - Dipole: High dipole moment, contributing to polar interactions but potentially limiting membrane permeability if not balanced.[1]

The Morpholine "Solubilizer"

- Nature: 6-membered saturated heterocycle containing oxygen and nitrogen.
- Role: ADME optimization.
- Electronic Behavior:
 - Ether Oxygen: A weak HBA that disrupts crystal lattice energy, significantly enhancing aqueous solubility without acting as a metabolic "soft spot" like a hydroxyl group.
 - Nitrogen Center: The basicity is the critical tunable parameter.

The "Linker Effect" (Critical Design Parameter)

The physicochemical profile changes drastically based on how the morpholine is attached to the pyrazole (or the core scaffold).

- Aliphatic Linkage (Spacer): If separated by methylene groups (e.g., -CH₂-CH₂-), the morpholine nitrogen retains its aliphatic character (

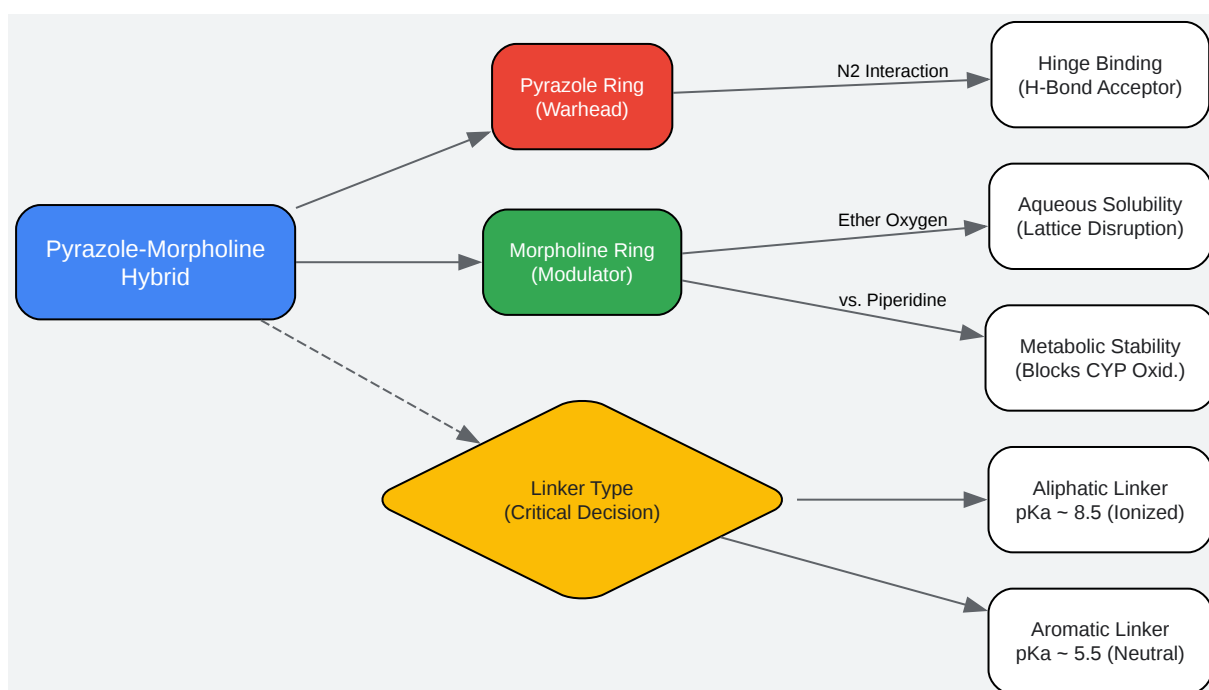
).[1] It will be protonated at physiological pH, aiding solubility but potentially hindering passive permeability.[1]

- Aromatic Linkage (Direct/Phenyl): If attached directly to an aromatic ring (e.g., N-phenylmorpholine), the nitrogen lone pair delocalizes into the

-system.[1] The pKa drops precipitously (to

). The molecule becomes neutral at physiological pH, improving permeability but reducing solubility relative to the protonated form.

Visualization: Scaffold Structure-Property Relationship (SPR)[1]



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Figure 1: Structure-Property Relationship (SPR) map detailing the functional roles of the pyrazole and morpholine moieties and the critical impact of the linker on ionization.

Key Physicochemical Parameters

The following table summarizes the shift in properties when transitioning from a standard lipophilic scaffold to a pyrazole-morpholine hybrid.

Parameter	Standard Lipophilic Core (e.g., Diphenyl)	Pyrazole-Morpholine Hybrid	Mechanistic Rationale
LogP (Lipophilicity)	High (> 4. ^[1] 0)	Moderate (2.0 – 3.5)	The morpholine oxygen lowers LogP by ~1.0–1.5 units compared to cyclohexyl/piperidine analogs due to polarity [1].
Aqueous Solubility	Low (< 1 μM)	High (> 50 μM)	Ether oxygen accepts H-bonds from water; if basic N is present, ionization further aids solvation. ^[1]
pKa (Basicity)	N/A (Neutral)	Tunable (5.0 – 8. ^[1] 7)	Design Choice: Linker length determines if the drug is a cation or neutral species in the blood (pH 7.4).
Lattice Energy	High (High MP)	Lowered	Morpholine's non-planar, "chair" conformation disrupts efficient crystal packing compared to flat aromatic rings. ^[1]
PSA (Polar Surface Area)	< 40 Å ²	60 – 90 Å ²	Pyrazole N + Morpholine O/N add ~30–40 Å ² to PSA, keeping it within the ideal oral absorption range (< 140 Å ²). ^[1]

ADME Implications & Metabolic Stability

Metabolic Soft Spots

While morpholine is often cited as a "metabolic blocker" (replacing metabolically labile piperidines), it is not inert.[1]

- N-Dealkylation: The bond between the morpholine nitrogen and the scaffold is the primary site of CYP450 attack (oxidative dealkylation).[2]
- Ring Oxidation: Unlike piperidine (oxidized at C4), morpholine is susceptible to oxidation at C2 or C3 (alpha to the heteroatoms), leading to ring opening (lactam formation) [2].[1]
- Pyrazole Oxidation: The pyrazole ring itself is generally stable, but N-alkylation sites on the pyrazole are susceptible to dealkylation.

Permeability vs. Solubility Trade-off[1]

- The Problem: High solubility (via an aliphatic morpholine linker, pKa ~8.5) often results in poor passive permeability because the molecule is 90% ionized at pH 7.4.
- The Solution: Use an electron-withdrawing aromatic linker or a fluorinated spacer to drop the morpholine pKa to ~6.5. This ensures a significant fraction (~10%) exists as the neutral species to cross membranes, while the equilibrium re-establishes rapidly [3].

Experimental Protocols

To validate these properties, we rely on Thermodynamic Solubility (the gold standard) rather than Kinetic Solubility (which is prone to supersaturation artifacts).[1]

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

Objective: Determine the saturation solubility of the crystalline solid at equilibrium.

- Preparation: Weigh 1–2 mg of crystalline solid into a chemically resistant glass vial (borosilicate).

- Solvent Addition: Add 500 μ L of buffer (e.g., PBS pH 7.4, or SGF pH 1.2).
 - Note: Ensure excess solid remains visible.[3] If it dissolves completely, add more solid.[1]
- Incubation:
 - Agitate at 25°C (or 37°C) for 24 hours using a rotary shaker.
 - Why 24h? To allow metastable polymorphs to convert to the stable thermodynamic form.
- Separation:
 - Centrifuge at 10,000 rpm for 10 minutes OR filter using a PVDF filter (0.22 μ m).
 - Critical: Pre-saturate the filter with the solution to prevent drug loss due to non-specific binding.
- Quantification:
 - Analyze the supernatant via HPLC-UV (254 nm) or LC-MS/MS.
 - Compare against a standard curve prepared in DMSO.

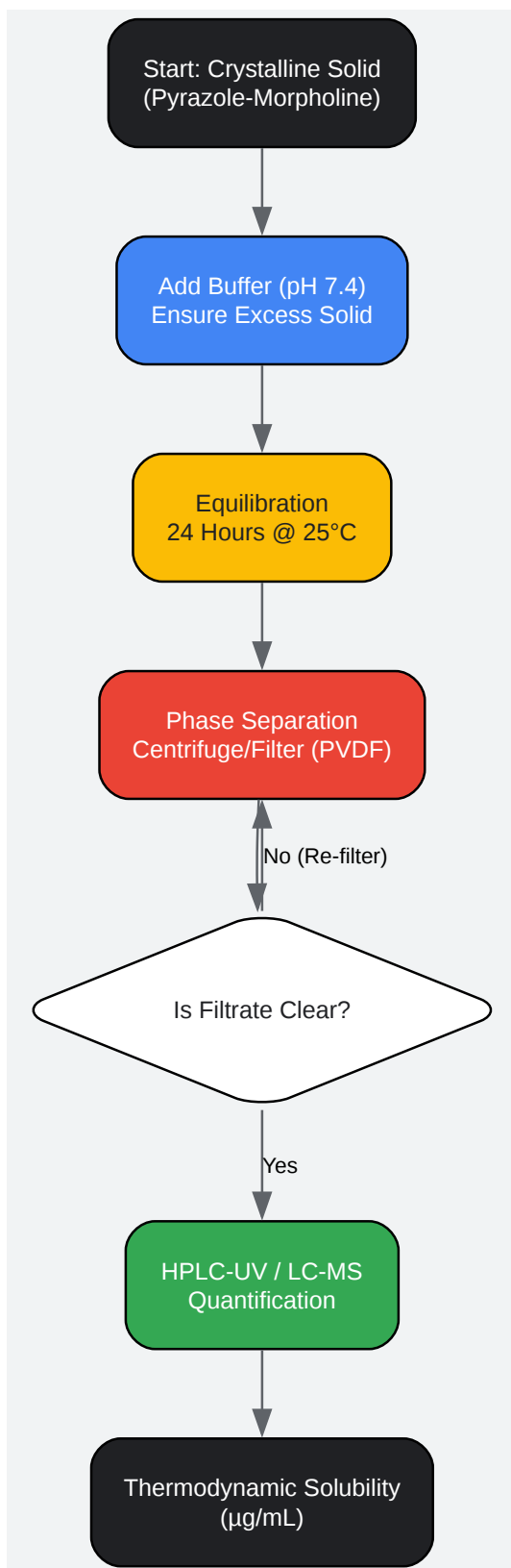
Protocol 2: pKa Determination (Potentiometric Titration)

Objective: Determine the ionization constant to predict charge state at physiological pH.

- Instrument: Sirius T3 or equivalent potentiometric titrator.
- Solvent: 0.15 M KCl (ionic strength adjuster) with varying ratios of Methanol/Water if the compound is insoluble in pure water (Yasuda-Shedlovsky extrapolation).
- Titration:
 - Acidify solution to pH 2.0 using 0.5 M HCl.
 - Titrate with 0.5 M KOH up to pH 12.0.
- Data Analysis: The inflection point of the titration curve represents the pKa.

- Validation: For pyrazole-morpholine, expect two events: Pyrazole N (very weak acid, pKa > 12, often not seen) and Morpholine N (base, pKa 5–9).[1]

Visualization: Experimental Workflow



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Figure 2: Step-by-step workflow for determining thermodynamic solubility, ensuring equilibrium conditions are met to avoid false positives from supersaturation.

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